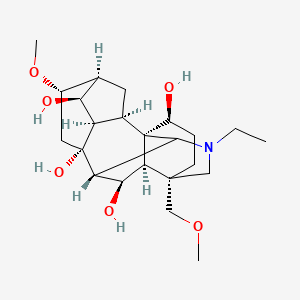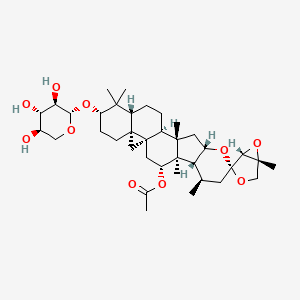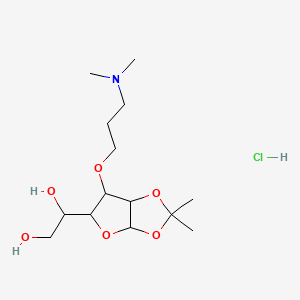
Taxifolial A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxifolial A is a natural product found in Caulerpa taxifolia with data available.
Wissenschaftliche Forschungsanwendungen
Antiurolithiatic Activity
Research has shown that aqueous extracts of Salix taxifolia, which contain Taxifolial A, possess significant antiurolithiatic and diuretic activities. An experimental study found a notable decrease in the weight of bladder stones in rats treated with these extracts, indicating its potential in treating urolithiasis or kidney stones (Vargas & Pérez, 2002).
Synthesis and Chemical Studies
The first total synthesis of Taxifolial A was reported, which is a crucial step in understanding its structure and potential applications in various fields, including medicinal chemistry (Commeiras, Santelli, & Parrain, 2001).
Antioxidant, Antiviral, and Anti-Cancer Properties
Several studies have explored the antioxidant, antiviral, and anti-cancer properties of compounds related to Taxifolial A:
Caulerpa taxifolia, a source of Taxifolial A, has shown promising anti-oxidant and anti-proliferative activities against breast and lung cancer cells. This alga increases oxidative stress markers and induces cell cycle arrest, suggesting its potential as an anti-cancer agent (Mehra et al., 2018).
A crude extract of Caulerpa taxifolia demonstrated significant antiviral activity against the feline immunodeficiency virus, which is a model for studying HIV. This suggests the potential of Taxifolial A-containing extracts in antiviral therapies (Nicoletti et al., 1999).
Environmental Impact Studies
Taxifolial A, as part of the composition of Caulerpa taxifolia, has been studied in environmental contexts:
- A study examined the lack of response in epifaunal invertebrates to the application of salt in managing Caulerpa taxifolia, an invasive species. This indicates that the management method does not adversely affect these organisms, indirectly highlighting the environmental impact of Taxifolial A-containing species (O'Neill, Schreider, Glasby, & Redden, 2007).
Eigenschaften
Produktname |
Taxifolial A |
|---|---|
Molekularformel |
C19H24O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
[(2E,3S,5E)-3-acetyloxy-6,10-dimethyl-2-(2-oxoethylidene)undeca-5,9-dien-7-ynyl] acetate |
InChI |
InChI=1S/C19H24O5/c1-14(2)7-6-8-15(3)9-10-19(24-17(5)22)18(11-12-20)13-23-16(4)21/h7,9,11-12,19H,10,13H2,1-5H3/b15-9+,18-11+/t19-/m0/s1 |
InChI-Schlüssel |
ZNJRJRLDPRAASN-FXLUSVPFSA-N |
Isomerische SMILES |
CC(=CC#C/C(=C/C[C@@H](/C(=C/C=O)/COC(=O)C)OC(=O)C)/C)C |
Kanonische SMILES |
CC(=CC#CC(=CCC(C(=CC=O)COC(=O)C)OC(=O)C)C)C |
Synonyme |
taxifolial A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)








![5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid](/img/structure/B1259021.png)